molecular formula C15H13ClFNO2 B2614248 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide CAS No. 1172940-28-1

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Cat. No.: B2614248
CAS No.: 1172940-28-1
M. Wt: 293.72
InChI Key: IDZYTKKLVGHOKZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and a benzamide moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis can produce 4-chlorobenzoic acid and 2-(4-fluorophenoxy)ethylamine .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-12-3-1-11(2-4-12)15(19)18-9-10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZYTKKLVGHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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